molecular formula C6H10N2 B14371526 1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene CAS No. 90742-83-9

1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene

Cat. No.: B14371526
CAS No.: 90742-83-9
M. Wt: 110.16 g/mol
InChI Key: VSHOBCSQDYNCRI-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,3-diazabicyclo[211]hex-2-ene is a bicyclic organic compound characterized by its unique structure, which includes two nitrogen atoms and a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the thermal deazetization of 2,3-diazabicyclo[2.2.1]hept-2-ene . This reaction can be carried out using Monte Carlo classical variational transition-state theory, which helps in understanding the reaction kinetics and mechanisms .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar principles as those used in laboratory synthesis. The key is to maintain precise control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly involving the nitrogen atoms, are common.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific interactions with enzymes and other biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-2,3-diazabicyclo[211]hex-2-ene is unique due to its specific structural features, which confer distinct chemical properties and reactivity

Properties

CAS No.

90742-83-9

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

1,4-dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene

InChI

InChI=1S/C6H10N2/c1-5-3-6(2,4-5)8-7-5/h3-4H2,1-2H3

InChI Key

VSHOBCSQDYNCRI-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(N=N2)C

Origin of Product

United States

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